Cas no 78002-44-5 (1-(Thiophen-2-yl)ethanol)

1-(Thiophen-2-yl)ethanol is a versatile organic compound featuring a thiophene ring substituted with a hydroxymethyl group at the 2-position. This structure imparts reactivity useful in synthetic chemistry, particularly as an intermediate in pharmaceuticals, agrochemicals, and material science. Its hydroxyl group allows for further functionalization, enabling derivatization into esters, ethers, or other modified structures. The thiophene moiety contributes to electron-rich properties, enhancing its utility in heterocyclic synthesis. The compound is typically handled under standard laboratory conditions, with stability in inert atmospheres. Its balanced polarity ensures solubility in common organic solvents, facilitating purification and downstream applications. Suitable for controlled reactions, it serves as a key building block in fine chemical synthesis.
1-(Thiophen-2-yl)ethanol structure
1-(Thiophen-2-yl)ethanol structure
Product Name:1-(Thiophen-2-yl)ethanol
CAS No:78002-44-5
MF:C6H8OS
MW:128.192120552063
MDL:MFCD09836745
CID:822017
PubChem ID:102782
Update Time:2025-06-07

1-(Thiophen-2-yl)ethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(Thiophen-2-yl)ethanol
    • 1-(2-Thienyl)ethanol
    • 1-(THIOPHEN-2-YL)ETHAN-1-OL
    • 1-thiophen-2-yl-ethanol
    • (thiophen-2-yl)-ethanol
    • EINECS 218-992-0
    • 1-thiophen-2-ylethanol
    • AS-60248
    • FT-0638737
    • 2-Thiophenemethanol, .alpha.-methyl-
    • AM804356
    • FT-0758164
    • EN300-60888
    • alpha-Methylthiophene-2-methanol
    • FT-0688708
    • SB47707
    • MFCD09836745
    • FT-0642046
    • 2-Thiophenemethanol, alpha-methyl-
    • Z335245078
    • DTXSID60945766
    • AKOS000249639
    • CAA30947
    • NS00048013
    • AKOS016352814
    • alpha-Methyl-2-thiophenemethanol
    • 2309-47-9
    • SB45641
    • 78002-44-5
    • A878332
    • SCHEMBL1126267
    • DB-075400
    • DB-018095
    • DB-047307
    • DB-328692
    • MDL: MFCD09836745
    • Inchi: 1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3
    • InChI Key: WUNFIVTVJXZDDJ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C)O

Computed Properties

  • Exact Mass: 128.02958605g/mol
  • Monoisotopic Mass: 128.02958605g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 48.5Ų

1-(Thiophen-2-yl)ethanol Pricemore >>

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